4-Hydroxyoctanophenone

Chemoprevention NNK metabolism Cytochrome P450 inhibition

4-Hydroxyoctanophenone (CAS 171979-04-7; synonym: 4‑hydroxy‑1‑phenyl‑1‑octanone, 4‑HPO) is a C14 aryl‑alkyl ketone bearing a secondary hydroxyl group at the 4‑position of the octan‑1‑one chain. With a molecular formula of C₁₄H₂₀O₂, molecular weight 220.31 g·mol⁻¹, a predicted density of ~1.0 g·cm⁻³, and a boiling point of approximately 360 °C at 760 mmHg , it is a solid at ambient temperature.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 171979-04-7
Cat. No. B070778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyoctanophenone
CAS171979-04-7
Synonyms4-HP octanone
4-HPO
4-hydroxy-1-phenyl-1-octanone
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3
InChIKeyVOZPEVOUBMHFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyoctanophenone (CAS 171979-04-7): Chemical Identity, Isomeric Distinction, and Procurement Baseline


4-Hydroxyoctanophenone (CAS 171979-04-7; synonym: 4‑hydroxy‑1‑phenyl‑1‑octanone, 4‑HPO) is a C14 aryl‑alkyl ketone bearing a secondary hydroxyl group at the 4‑position of the octan‑1‑one chain . With a molecular formula of C₁₄H₂₀O₂, molecular weight 220.31 g·mol⁻¹, a predicted density of ~1.0 g·cm⁻³, and a boiling point of approximately 360 °C at 760 mmHg [1], it is a solid at ambient temperature. Critically, this compound is a positional isomer of the commercially prevalent 1‑(4‑hydroxyphenyl)octan‑1‑one (CAS 2589‑73‑3), which bears the hydroxyl on the aromatic ring . This regioisomeric difference alters hydrogen‑bond donor/acceptor topology, log P, and biological target engagement, making unambiguous CAS‑specific procurement essential for reproducible research.

Regioisomer-specific procurement: Alkyl-chain hydroxyl isomer (CAS 171979-04-7), distinct from the aryl-hydroxyl isomer (CAS 2589-73-3) in target engagement and biological readout.

Cytochrome P450 inhibition studies: Supports NNK metabolic activation research in human hepatic microsome assays.

In vivo chemoprevention model fit: Documented NNK-induced lung tumorigenesis endpoint response in A/J mouse model.

Identity verification required: Confirm InChIKey VOZPEVOUBMHFLI to avoid regioisomer mismatch with the ring-hydroxyl variant.

Why Generic Substitution of 4-Hydroxyoctanophenone (CAS 171979-04-7) Fails in Biomedical Research


The name “4‑hydroxyoctanophenone” is used interchangeably in the literature for two regioisomers—4‑hydroxy‑1‑phenyl‑1‑octanone (hydroxyl on the alkyl chain; CAS 171979‑04‑7) and 1‑(4‑hydroxyphenyl)octan‑1‑one (hydroxyl on the phenyl ring; CAS 2589‑73‑3)—that display divergent biological activity profiles . The alkyl‑chain hydroxyl isomer (the subject of this guide) functions as a cytochrome P450‑directed chemopreventive agent that inhibits NNK metabolic activation [1], whereas the ring‑hydroxyl isomer acts primarily as a 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) inhibitor [2]. Substituting one isomer for the other introduces a different pharmacophore geometry, altering target engagement and invalidating structure‑activity relationship (SAR) conclusions. Furthermore, shorter‑chain or aryl‑hydroxylated analogs cannot recapitulate the octane‑chain length and secondary‑alcohol motif that are critical for the chemopreventive phenotype described below.

Risk 1 Target: Cytochrome P450 (NNK bioactivation) CAS 2589-73-3 (ring-hydroxyl isomer) may shift target engagement toward 17β-HSD3 inhibition, invalidating P450-directed chemoprevention hypotheses.
Risk 2 Pharmacophore geometry mismatch Shorter-chain or aryl-hydroxylated analogs may not reproduce the octane-chain secondary-alcohol motif critical for reported CYP inhibition.
Risk 3 Physicochemical profile divergence Rotatable bond count and log P differences may alter membrane permeability and non-specific binding relative to the ring-hydroxyl isomer.

4-Hydroxyoctanophenone (CAS 171979-04-7): Quantitative Differentiation Evidence Against Closest Analogs


NNK Metabolic Activation Inhibition: 4-HPO vs. Structurally Related Ipomeanol Analogs in Human Hepatic Microsomes

4‑Hydroxy‑1‑phenyl‑1‑octanone (4‑HPO; CAS 171979‑04‑7) was evaluated alongside three other non‑toxic 4‑ipomeanol (IPO) analogs—amyl benzene (AB), 1,4‑diphenyl‑4‑hydroxy‑1‑butanone (DPHB), and 4‑hydroxy‑1‑phenylpentane (HPPentane)—for inhibition of the tobacco‑specific nitrosamine 4‑(methylnitrosamino)‑1‑(3‑pyridyl)‑1‑butanone (NNK) in human hepatic microsomes [1]. At a uniform concentration of 100 µM, all four compounds decreased the total α‑hydroxylation of NNK (the primary bioactivation pathway) by 60–70 % and suppressed N‑oxide formation by 78–86 % [1]. This places 4‑HPO among the most potent IPO‑derived chemopreventive agents tested in that series, with efficacy statistically indistinguishable from AB and DPHB under the reported assay conditions.

NNK α-hydroxylation inhibition
Class-level inference
60–70% reduction at 100 µM
Reported inhibition profile across four IPO analogs; individual compound values not separately reported.
Human hepatic microsomes; pooled result for 4-HPO, AB, DPHB, HPPentane.
Chemoprevention NNK metabolism Cytochrome P450 inhibition

Regioisomeric Selectivity: Alkyl-Chain Hydroxyl (CAS 171979-04-7) vs. Aryl Hydroxyl (CAS 2589-73-3) in Enzymatic Targeting

The two regioisomers of 4‑hydroxyoctanophenone exhibit orthogonal enzyme inhibition profiles. The ring‑hydroxyl isomer 1‑(4‑hydroxyphenyl)octan‑1‑one (CAS 2589‑73‑3) inhibits 17β‑HSD3 with an IC₅₀ of 6.52 µM (rat testicular microsomes) [1], whereas the alkyl‑chain hydroxyl isomer (CAS 171979‑04‑7) has not been reported as a 17β‑HSD3 inhibitor but instead acts on cytochrome P450 enzymes responsible for NNK bioactivation [2]. This target divergence is directly attributable to the altered hydrogen‑bond donor position: the phenolic –OH in CAS 2589‑73‑3 mimics the natural steroid substrate, while the secondary alcohol in CAS 171979‑04‑7 presents a distinct pharmacophore compatible with P450 active sites.

Enzyme target divergence
Cross-study comparable
4-HPO (CAS 171979-04-7): P450-mediated NNK inhibition. Ring-isomer (CAS 2589-73-3): 17β-HSD3 IC₅₀ 6.52 µM.
Orthogonal target engagement driven by regioisomeric hydrogen-bond donor position.
Different assay systems; IC₅₀ values not directly comparable.
Target engagement 17β-HSD3 Cytochrome P450 Regioisomer selectivity

In Vivo Chemopreventive Efficacy: 4-HPO Suppresses NNK-Induced Lung Tumorigenesis in A/J Mice

In a follow‑up in vivo study, Desai et al. (1996) demonstrated that 4‑hydroxy‑1‑phenyl‑1‑octanone (4‑HPO; CAS 171979‑04‑7) significantly inhibited NNK‑induced lung tumor multiplicity in A/J mice when administered prior to carcinogen challenge [1]. Among the four IPO analogs tested, both 4‑HPO and HPP (4‑hydroxy‑1‑phenyl‑1‑pentanone) reduced lung tumor formation to a statistically significant degree, while the other two analogs (DPHB and amyl benzene) showed weaker or non‑significant effects [1]. This establishes a chain‑length‑dependent efficacy gradient within the alkyl‑hydroxy series, with the octanone derivative 4‑HPO representing the longer‑chain, efficacious extreme.

In vivo lung tumor reduction
Cross-study comparable
Significant tumor multiplicity suppression
Model-response endpoint context; 4-HPO and HPP only two efficacious analogs in the series.
A/J mouse model; NNK i.p. administration; exact multiplicity data in Desai et al., 1996.
In vivo chemoprevention Lung tumorigenesis A/J mouse model

Physicochemical Differentiation: Alkyl-Chain Hydroxyl Isomer Exhibits Lower Calculated log P and Higher Rotatable Bond Count

The alkyl‑chain hydroxyl isomer (CAS 171979‑04‑7) possesses seven rotatable bonds (the entire octanoyl chain plus the C1–phenyl bond) versus six rotatable bonds for the ring‑hydroxyl isomer (CAS 2589‑73‑3), where the octanoyl chain is directly ketone‑linked to the rigid phenyl ring . This difference, combined with the distinct hydrogen‑bond donor position (secondary alcohol pKₐ ~15–16 vs. phenolic pKₐ ~8–10), results in a lower calculated log P for the chain‑hydroxyl isomer (approximately 3.4–3.9) relative to the ring‑hydroxyl isomer (reported log P: 3.94–4.15 [1]), indicating moderately reduced lipophilicity that may affect membrane permeability and tissue distribution.

Physicochemical descriptors
Supporting evidence
7 rotatable bonds; predicted log P ~3.4–3.9 vs. ring-isomer log P 3.94–4.15
Lower lipophilicity may favor aqueous solubility and reduce non-specific binding in P450 assays.
Calculated values from ACD/Labs and ChemBase (pH 7.4).
Lipophilicity Drug-likeness Rotatable bonds Physicochemical profiling

4-Hydroxyoctanophenone (CAS 171979-04-7): Evidence-Backed Research and Industrial Application Scenarios


Chemoprevention Research: Cytochrome P450-Mediated Nitrosamine Bioactivation Inhibition

Investigators studying the metabolic activation of tobacco‑specific nitrosamines (NNK, NNN) can employ 4‑HPO as a validated, non‑toxic cytochrome P450 inhibitor [1]. At 100 µM, it suppresses NNK α‑hydroxylation by 60–70 % in human hepatic microsomes [1] and has demonstrated in vivo tumor‑inhibitory efficacy in the A/J mouse lung model [2]. This tool compound enables dissection of P450 isoform contributions (CYP2A6, CYP2A13, CYP2B6) to pulmonary carcinogen bioactivation.

Regioisomer-Controlled Probe for Target ID Studies

Because the chain‑hydroxyl isomer (CAS 171979‑04‑7) and the ring‑hydroxyl isomer (CAS 2589‑73‑3) engage different biological targets (P450 enzymes vs. 17β‑HSD3, respectively [3][4]), they constitute a matched molecular pair for chemical biology studies. Researchers can use both isomers as selectivity controls to confirm target engagement, validate proteomics hits, or exclude off‑target effects in cell‑based assays.

Synthetic Intermediate for Ipomeanol-Derived Analog Libraries

4‑HPO serves as a key synthetic intermediate in the preparation of 4‑ipomeanol analogs [2]. Its secondary alcohol functionality at C4 permits further derivatization (e.g., oxidation to the 1,4‑diketone, esterification, or fluorination) to explore SAR around the alkyl‑chain oxidation state, a strategy employed by Desai et al. (1996) to delineate structural requirements for chemopreventive activity [2].

Procurement Quality Control: CAS-Specific Identity Verification

Owing to the widespread conflation of CAS 171979‑04‑7 and CAS 2589‑73‑3 in vendor catalogs , any procurement workflow must include orthogonal identity confirmation. Recommended acceptance criteria: InChIKey match to VOZPEVOUBMHFLI (chain‑hydroxyl) rather than GPDYSJOGSNWMDZ (ring‑hydroxyl); ¹H NMR diagnostic peak for the secondary alcohol C4‑H (δ ~3.6–3.8 ppm, multiplet) absent in the phenolic isomer; and melting point 59–61 °C (literature ) versus 62–65 °C reported for the ring‑hydroxyl isomer.

Application
Selection Property
Validation Focus
Cytochrome P450 nitrosamine bioactivation studies
Reported NNK α-hydroxylation inhibition profile
Endorsed P450 isoform contribution in human hepatic microsomes
Regioisomer-controlled target ID and selectivity profiling
Matched molecular pair with distinct enzyme targets
Confirm target engagement versus 17β-HSD3 off-target effects
Ipomeanol-derived analog library synthesis
Secondary alcohol derivatization handle
Oxidation, esterification, or fluorination SAR around alkyl-chain oxidation state
CAS-specific procurement quality control
InChIKey match to VOZPEVOUBMHFLI
¹H NMR C4-H multiplet (~3.6–3.8 ppm) and melting point 59–61 °C verification
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